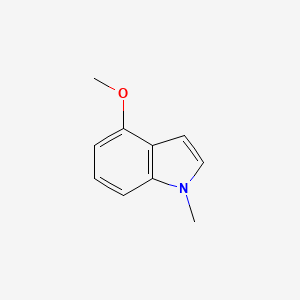
4-Methoxy-1-methyl-1H-indole
Vue d'ensemble
Description
4-Methoxy-1-methyl-1H-indole is a chemical compound with the molecular formula C10H11NO . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indoles, including 4-Methoxy-1-methyl-1H-indole, can be synthesized using various methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Molecular Structure Analysis
The molecular structure of 4-Methoxy-1-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, making it aromatic in nature . The molecular weight of this compound is 147.1739 .Chemical Reactions Analysis
The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Physical And Chemical Properties Analysis
4-Methoxy-1-methyl-1H-indole has a molecular weight of 147.1739 . Its physical and chemical properties include a melting point of 89-91 °C, a boiling point of 306.9±0.0 °C at 760 mmHg, and a density of 1.2±0.1 g/cm3 .Applications De Recherche Scientifique
Antioxidant and Cytotoxicity Properties
- 4-Methoxy-1-methyl-1H-indole, among other derivatives, was investigated for its antioxidant and cytotoxicity properties. These compounds exhibited moderate antioxidant properties and were found to be safer compared to other compounds like 5-fluorouracil and cisplatin on non-tumor cell lines (Goh et al., 2015).
Antimicrobial Potential
- Indole derivatives, including 4-Methoxy-1-methyl-1H-indole, have been synthesized and screened for antimicrobial potential (Kalshetty et al., 2012).
Plant Secondary Metabolite Modification
- In the study of indole glucosinolates in Arabidopsis, 4-Methoxy-1-methyl-1H-indole played a key role in chemical modifications such as hydroxylations or methylations, impacting the interactions of cruciferous plants with their natural enemies (Pfalz et al., 2011).
Maillard Reaction and Characterization
- 4-Methoxy-1-methyl-1H-indole was prepared via the Maillard reaction and characterized using mass spectrometry. This research is significant for understanding the Maillard reaction's role in generating β-carboline compounds (Goh et al., 2015).
Vibrational and Electronic Profiles
- Detailed vibrational and electronic studies on indole derivatives including 4-Methoxy-1-methyl-1H-indole have been carried out. These studies are crucial for understanding the molecular properties and interactions of these compounds (Haress et al., 2016).
Methylation Studies
- Research on the methylation of indole derivatives, including 4-Methoxy-1-methyl-1H-indole, provides insight into the effects of methoxy-groups and the process of quaternization in these compounds (Ames et al., 1971).
Rotundifoline, an Oxoindole Alkaloid
- Studies on compounds like rotundifoline, which contain an indole structure similar to 4-Methoxy-1-methyl-1H-indole, reveal important information about the molecular structure and stability of these types of alkaloids (Mukhopadhyyay et al., 1998).
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Methoxy-1-methyl-1H-indole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes at the molecular level for 4-Methoxy-1-methyl-1H-indole remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that 4-Methoxy-1-methyl-1H-indole may have diverse molecular and cellular effects. More research is needed to describe these effects in detail.
Orientations Futures
Indole derivatives, including 4-Methoxy-1-methyl-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They play a main role in cell biology and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Propriétés
IUPAC Name |
4-methoxy-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-6-8-9(11)4-3-5-10(8)12-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEWBFOJLQMYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344233 | |
| Record name | 4-Methoxy-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methyl-1H-indole | |
CAS RN |
7556-35-6 | |
| Record name | 4-Methoxy-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

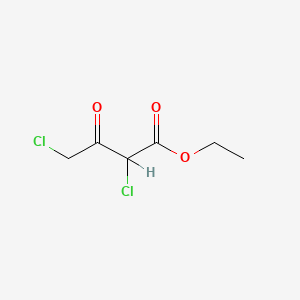

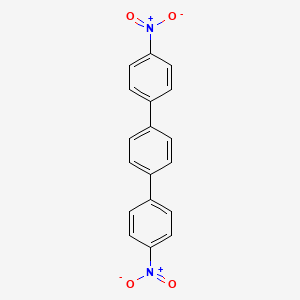
![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)

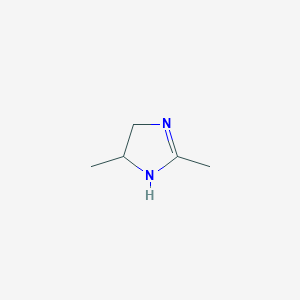
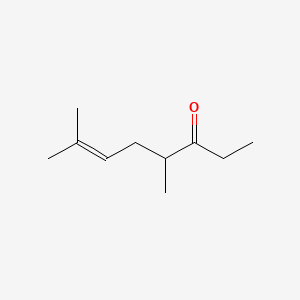



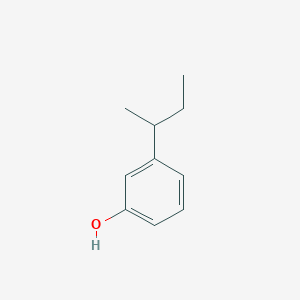
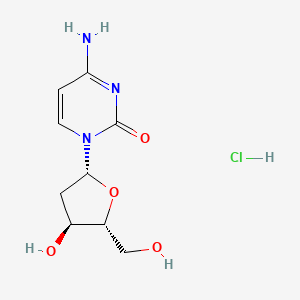

![1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-](/img/structure/B1581140.png)